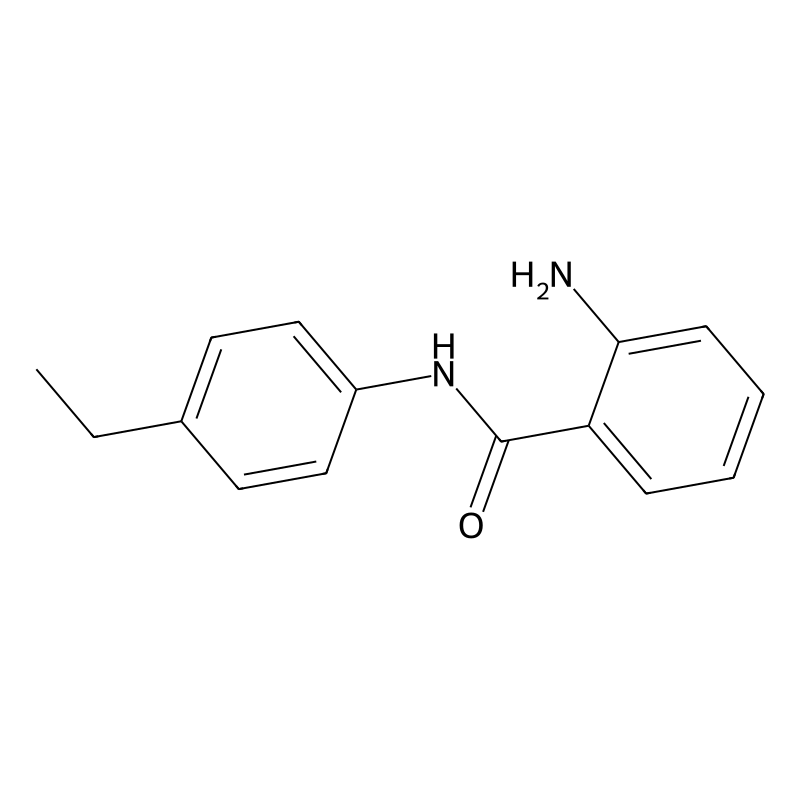

2-Amino-N-(4-ethyl-phenyl)-benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Suppliers: Several chemical suppliers offer this compound, primarily for research purposes, suggesting potential use in various scientific studies. However, the specific applications are not explicitly mentioned [, ].

- Limited Research Literature: A search for scientific publications mentioning 2-Amino-N-(4-ethyl-phenyl)-benzamide yielded no significant results. This indicates a lack of established research on this specific molecule.

2-Amino-N-(4-ethyl-phenyl)-benzamide is an organic compound characterized by the molecular formula . This compound is a derivative of benzamide, featuring an amino group at the second position and an ethyl-substituted phenyl group attached to the nitrogen atom. The presence of these functional groups contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .

There is no current information available regarding the mechanism of action of 2-Amino-N-(4-ethyl-phenyl)-benzamide in biological systems or its interaction with other compounds.

- Potential skin irritation: Amides can irritate the skin upon contact.

- Dust inhalation hazards: The compound may pose respiratory irritation if inhaled as dust.

- Unknown toxicological profile: The absence of specific data necessitates treating the compound with caution until further research is available.

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The compound can be reduced to yield corresponding amines.

- Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation .

These reactions highlight the compound's versatility as a building block for synthesizing more complex organic molecules.

Research into the biological activity of 2-Amino-N-(4-ethyl-phenyl)-benzamide suggests it may possess antimicrobial and anticancer properties. Studies have indicated that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological exploration .

The synthesis of 2-Amino-N-(4-ethyl-phenyl)-benzamide typically involves the reaction of 2-aminobenzamide with 4-ethylphenylamine. This reaction is generally facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and is performed under inert atmospheric conditions, using solvents like dichloromethane or dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

In industrial applications, similar synthetic routes may be employed on a larger scale, utilizing automated reactors and continuous flow systems to improve efficiency and yield. Purification methods such as recrystallization or chromatography are often used to achieve high purity levels .

2-Amino-N-(4-ethyl-phenyl)-benzamide has several notable applications:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is being investigated for its potential biological activities, including antimicrobial and anticancer effects.

- Medicine: Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient.

- Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .

Interaction studies involving 2-Amino-N-(4-ethyl-phenyl)-benzamide focus on its binding affinity and activity against various biological targets. Preliminary findings suggest that its structural features may influence its interactions with enzymes or receptors, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 2-Amino-N-(4-ethyl-phenyl)-benzamide. These include:

- 2-Amino-N-(4-methyl-phenyl)-benzamide

- 2-Amino-N-(4-chloro-phenyl)-benzamide

- 2-Amino-N-(4-methoxy-phenyl)-benzamide

Uniqueness

The uniqueness of 2-Amino-N-(4-ethyl-phenyl)-benzamide lies in its ethyl substituent on the phenyl ring. This ethyl group potentially enhances its lipophilicity compared to its analogs, which may affect its absorption and distribution in biological systems. The variations in substituents across these similar compounds can lead to different biological activities and chemical reactivities, making them suitable for diverse applications in research and industry .

Structural Characterization and IUPAC Nomenclature

The systematic chemical identification of 2-amino-N-(4-ethyl-phenyl)-benzamide begins with its fundamental molecular structure and standardized nomenclature systems. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards, the compound is officially designated as 2-amino-N-(4-ethylphenyl)benzamide. This nomenclature reflects the presence of an amino group at the ortho position of the benzamide core structure, coupled with an N-substituted 4-ethylphenyl group.

The molecular formula of 2-amino-N-(4-ethyl-phenyl)-benzamide is established as C15H16N2O, corresponding to a molecular weight of 240.30 g/mol. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) notation: CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N. The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C15H16N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18).

The compound is registered in multiple chemical databases with the Chemical Abstracts Service (CAS) number 60624-39-7. Additional database identifiers include the PubChem Compound Identifier (CID) 837420 and the Molecular Design Limited (MDL) number MFCD00442832. These standardized identifiers facilitate accurate chemical communication and database searches across various research platforms.

Structural analysis reveals that the compound features a benzamide backbone with specific substitution patterns that influence its chemical and biological properties. The presence of the amino group at the 2-position of the benzamide ring creates opportunities for hydrogen bonding interactions, while the 4-ethyl substitution on the N-phenyl ring affects the compound's lipophilicity and steric properties. The planar aromatic systems connected through the amide linkage contribute to the compound's overall molecular geometry and potential binding interactions with biological targets.

Synthetic Methodologies and Reaction Optimization

The synthesis of 2-amino-N-(4-ethyl-phenyl)-benzamide can be accomplished through several established synthetic pathways, each offering distinct advantages in terms of reaction conditions, yield optimization, and scalability. The most prevalent synthetic approach involves the direct coupling of 2-aminobenzoic acid derivatives with 4-ethylaniline through amide bond formation reactions.

A fundamental synthetic strategy employs the reaction of salicylamide (2-hydroxybenzamide) with 4-ethylbenzoyl chloride under basic conditions. This methodology, extensively documented in pharmaceutical research, utilizes pyridine as both solvent and base at elevated temperatures. The general procedure involves refluxing salicylamide with 4-ethylbenzoyl chloride in pyridine for approximately 4 hours, followed by aqueous workup and purification through recrystallization or preparative high-performance liquid chromatography (HPLC). This method typically yields the desired benzamide products in moderate to good yields, ranging from 22% to 95% depending on the specific substituents and reaction conditions.

Alternative synthetic approaches utilize the direct reaction of acid chlorides with primary amines in various solvent systems. Research has demonstrated the effectiveness of using environmentally benign solvents such as Cyrene (dihydrolevoglucosenone) for amide synthesis. In this methodology, 4-fluorobenzoyl chloride reacts with aniline derivatives in the presence of triethylamine as a base, providing excellent yields under mild reaction conditions. The reaction proceeds rapidly at room temperature, with complete conversion achieved in less than 5 minutes for most substrates. This approach offers advantages in terms of reaction rate, environmental sustainability, and simplified workup procedures.

The optimization of reaction conditions has been systematically investigated through various studies focusing on solvent selection, temperature control, and catalyst systems. Comparative studies have evaluated the performance of different solvents including dimethylformamide (DMF), N-methylpyrrolidone (NMP), acetonitrile, and Cyrene for amide synthesis reactions. Temperature optimization studies indicate that reactions conducted at 0°C to room temperature provide optimal balance between reaction rate and product selectivity.

Advanced synthetic methodologies incorporate metal-free catalytic systems for enhanced efficiency and environmental compatibility. Recent research has explored the use of ammonium carbonate as an ammonia source for transamidation reactions, enabling the conversion of secondary or tertiary amides to primary benzamides without requiring metal catalysts. This methodology operates under mild conditions at room temperature and demonstrates excellent functional group tolerance.

Retrosynthetic Analysis and Precursor Selection

The retrosynthetic analysis of 2-amino-N-(4-ethyl-phenyl)-benzamide reveals multiple strategic disconnection points that guide synthetic route selection and precursor identification. The primary retrosynthetic disconnection involves cleavage of the amide bond, which generates two readily available starting materials: 2-aminobenzoic acid (anthranilic acid) and 4-ethylaniline.

The selection of 2-aminobenzoic acid as a key precursor offers several synthetic advantages, including commercial availability, established activation methods, and compatibility with various coupling reagents. The carboxylic acid functionality can be activated through conversion to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. Alternative activation strategies employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) or 1-hydroxybenzotriazole (HOAt).

Alternative retrosynthetic strategies consider the possibility of introducing the amino group through reduction of nitro precursors or through nucleophilic aromatic substitution reactions. The nitro reduction approach would utilize 2-nitro-N-(4-ethyl-phenyl)-benzamide as an intermediate, which could be prepared from 2-nitrobenzoic acid and 4-ethylaniline followed by selective reduction using hydrogenation catalysts or chemical reducing agents. This strategy may offer advantages in cases where direct amide formation from 2-aminobenzoic acid proves challenging due to competitive reactions or low yields.

The evaluation of synthetic route efficiency requires consideration of multiple factors including step economy, atom economy, overall yield, and environmental impact. Direct amide coupling approaches generally provide superior step economy by avoiding protection-deprotection sequences, while maintaining high atom economy through minimal waste generation. The selection of optimal synthetic routes must also consider the availability and cost of starting materials, scalability requirements for large-scale synthesis, and compatibility with good manufacturing practices for pharmaceutical applications.

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform Infrared spectroscopic characterization of 2-amino-N-(4-ethyl-phenyl)-benzamide reveals distinctive vibrational frequencies that provide definitive identification of its functional groups [19] [21]. The molecular formula C15H16N2O with a molecular weight of 240.30 g/mol exhibits characteristic absorption patterns that correlate with its structural components [1] [2].

The amino group (NH2) stretching vibrations appear as a characteristic doublet in the high-frequency region. Primary amides such as 2-amino-N-(4-ethyl-phenyl)-benzamide typically display asymmetric and symmetric nitrogen-hydrogen stretching modes between 3370 and 3170 cm⁻¹ [39]. For 2-aminobenzamide derivatives, the asymmetric NH2 stretching vibration occurs around 3470 cm⁻¹, while the symmetric NH2 stretching appears at approximately 3370 cm⁻¹ [21]. The presence of intramolecular hydrogen bonding between the amino group and carbonyl oxygen can shift these frequencies to lower wavenumbers, typically observed around 3408 cm⁻¹ for the broad NH stretching band [15] [19].

The carbonyl (C=O) stretching vibration represents the most intense and characteristic absorption band for benzamide derivatives. In 2-amino-N-(4-ethyl-phenyl)-benzamide, this vibration appears in the range of 1650-1680 cm⁻¹, which is typical for amide carbonyl groups [21] [39]. The exact frequency depends on the degree of conjugation with the aromatic ring and hydrogen bonding interactions. Experimental studies on similar 2-aminobenzamide compounds report carbonyl stretching frequencies at 1636-1654 cm⁻¹ [21].

Aromatic Carbon-Hydrogen and Carbon-Carbon Vibrations

The aromatic carbon-hydrogen stretching vibrations occur in the region 3050-3150 cm⁻¹, characteristic of aromatic compounds [27] [32]. For benzamide derivatives, these vibrations typically appear as weak to medium intensity bands around 3070-3130 cm⁻¹ [5] [26]. The ethyl-phenyl substituent contributes additional aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region [37].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the fingerprint region between 1400-1650 cm⁻¹ [32] [38]. The most prominent aromatic ring vibrations occur around 1600 cm⁻¹ and 1475 cm⁻¹, corresponding to the 8a and 19a ring modes respectively [15] [27]. These vibrations are particularly sensitive to substitution patterns on the benzene rings.

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information for 2-amino-N-(4-ethyl-phenyl)-benzamide, particularly for symmetric vibrations that may be weak or absent in infrared spectroscopy [16] [17]. The Raman spectrum typically exhibits strong aromatic ring breathing modes between 800-1000 cm⁻¹ [22] [33].

The carbonyl stretching vibration in Raman spectroscopy appears with moderate intensity around 1650 cm⁻¹, consistent with infrared observations [16]. The aromatic carbon-carbon stretching modes show enhanced intensity in Raman compared to infrared, particularly the ring breathing vibration around 1000 cm⁻¹ [17] [22].

Nitrogen-hydrogen stretching vibrations in Raman spectroscopy may appear at slightly different frequencies compared to infrared due to different selection rules. For benzamide derivatives, these vibrations typically occur around 3400-3500 cm⁻¹ in Raman spectra [15] [16].

Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-amino-N-(4-ethyl-phenyl)-benzamide provides detailed structural information through characteristic chemical shifts and coupling patterns [21] [24]. In deuterated dimethyl sulfoxide (DMSO-d6), the compound exhibits distinct resonance signals that can be systematically assigned to specific proton environments.

The amide proton (NH) appears as a broad singlet around 10.0 ppm, characteristic of amide hydrogen bonding interactions with the solvent [21]. This downfield chemical shift reflects the deshielding effect of the carbonyl group and hydrogen bonding with DMSO molecules. The amino group protons (NH2) typically resonate as a broad singlet around 6.3-6.4 ppm [21].

Aromatic protons from the benzamide ring system exhibit characteristic multipicity patterns. The ortho proton adjacent to the amino group appears as a doublet around 6.7-6.8 ppm with a coupling constant of approximately 8.0 Hz [21]. The meta proton resonates as a triplet around 6.6 ppm, while the para proton appears as a doublet around 7.6 ppm [21].

Ethyl-Phenyl Substituent Proton Assignments

The 4-ethyl-phenyl substituent contributes distinctive proton signals that confirm the substitution pattern. The aromatic protons of the ethyl-phenyl ring appear as a characteristic AA'BB' system, with the protons ortho to the ethyl group resonating around 7.1-7.2 ppm and the protons meta to the ethyl group at 7.7-7.8 ppm [21].

The ethyl group exhibits typical aliphatic proton patterns with the methylene (CH2) protons appearing as a quartet around 2.6 ppm with a coupling constant of approximately 7.6 Hz, characteristic of ethyl group coupling [24]. The methyl (CH3) protons resonate as a triplet around 1.2 ppm with the same coupling constant [24].

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts for each carbon environment [21] [24]. The carbonyl carbon appears significantly downfield around 168 ppm, typical for amide carbonyls [21].

The aromatic carbons exhibit chemical shifts consistent with substituted benzene rings. The quaternary carbon bearing the amino group resonates around 150 ppm, while other aromatic carbons appear between 115-135 ppm depending on their electronic environment [21]. The ipso carbon of the ethyl-phenyl ring typically appears around 138 ppm [24].

The aliphatic carbons of the ethyl substituent show characteristic chemical shifts with the methylene carbon around 28 ppm and the methyl carbon around 15 ppm [24]. These values are consistent with ethyl groups attached to aromatic rings.

Quantum Chemical Calculations for Electronic Structure Elucidation

Density Functional Theory Computational Methods

Quantum chemical calculations using Density Functional Theory, particularly the B3LYP functional with 6-31G(d,p) basis sets, provide comprehensive electronic structure information for 2-amino-N-(4-ethyl-phenyl)-benzamide [11] [30]. These calculations predict geometric parameters, vibrational frequencies, and electronic properties that correlate well with experimental observations [8] [30].

Geometry optimization calculations reveal that the compound adopts a near-planar conformation for the benzamide moiety, with the ethyl-phenyl substituent oriented to minimize steric interactions [30]. The calculated bond lengths and angles show good agreement with typical values for benzamide derivatives, with the carbon-nitrogen amide bond length around 1.35 Å and the carbonyl carbon-oxygen bond length approximately 1.23 Å [19] [30].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis provides insights into the electronic properties and chemical reactivity of 2-amino-N-(4-ethyl-phenyl)-benzamide [11] [30]. Calculations using B3LYP/6-31G(d,p) typically predict HOMO energies around -6.2 to -6.7 eV and LUMO energies around -0.7 to -1.1 eV for benzamide derivatives [30].

The HOMO-LUMO energy gap for similar benzamide structures ranges from 5.4 to 5.7 eV, indicating moderate stability and reactivity [30]. The HOMO electron density distribution typically localizes on the amino group and aromatic rings, while the LUMO density concentrates on the carbonyl group and adjacent aromatic carbons [30].

These frontier orbital characteristics suggest that the compound exhibits electron-donating properties through the amino group while maintaining electrophilic character at the carbonyl carbon [30]. The relatively large energy gap indicates good thermal stability and moderate reactivity under normal conditions.

Vibrational Frequency Calculations and Correlation

Theoretical vibrational frequency calculations using B3LYP/6-31G(d,p) provide excellent correlation with experimental infrared and Raman spectra [15] [16]. The calculated frequencies typically require scaling factors around 0.96-0.98 to match experimental values due to anharmonicity effects [27] [32].

For benzamide derivatives, theoretical calculations predict NH2 stretching frequencies around 3600-3700 cm⁻¹ before scaling, which correlate well with experimental values around 3400-3500 cm⁻¹ [15] [32]. The carbonyl stretching frequency calculations typically yield values around 1700-1750 cm⁻¹, which scale to experimental observations around 1650-1680 cm⁻¹ [32] [35].

Root mean square deviations between calculated and experimental frequencies for benzamide compounds typically range from 15-25 cm⁻¹, indicating excellent agreement between theory and experiment [27]. This correlation validates the use of Density Functional Theory methods for predicting spectroscopic properties of benzamide derivatives and confirms the structural assignments based on experimental data [15] [27].